Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate
CAS No.: 1802242-47-2
Cat. No.: VC2894441
Molecular Formula: C13H16FNO4
Molecular Weight: 269.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1802242-47-2 |
|---|---|
| Molecular Formula | C13H16FNO4 |
| Molecular Weight | 269.27 g/mol |
| IUPAC Name | methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate |
| Standard InChI | InChI=1S/C13H16FNO4/c1-13(2,12(17)19-4)15-8-5-6-9(10(14)7-8)11(16)18-3/h5-7,15H,1-4H3 |
| Standard InChI Key | IDAJNIOTTOAHJF-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)OC)F |
| Canonical SMILES | CC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)OC)F |
Introduction
Chemical Structure and Properties
Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate is characterized by its distinct molecular structure containing a fluorinated aromatic ring connected to both an ester group and an amino substituent. The compound has a molecular formula of C₁₃H₁₆FNO₄ and a molecular weight of 269.27 g/mol .
Structural Features
The structural features of methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate include:
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A benzoate core with a fluorine atom at the 2-position
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A methyl ester group attached to the benzoate ring
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An amino linkage at the 4-position connecting to a substituted propan-2-yl group
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A methoxy carbonyl group attached to the propan-2-yl substituent
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Two methyl groups on the propan-2-yl moiety
These structural elements contribute to the compound's chemical reactivity and potential biological interactions . The fluorine atom, in particular, is likely to influence the electronic properties of the aromatic ring, potentially affecting its reactivity and metabolic stability.
Nomenclature and Identification
The compound is known by several names and identifiers in chemical databases and scientific literature, facilitating its accurate identification across different platforms.
Naming Conventions
The nomenclature associated with this compound includes:
| Naming Convention | Identifier |
|---|---|
| IUPAC Name | Methyl 2-fluoro-4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)amino]benzoate |
| Common Name | Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate |
| Other Names | 2-Fluoro-4-[(2-methoxy-1,1-dimethyl-2-oxoethyl)amino]benzoic acid methyl ester |
| CAS Number | 1802242-47-2 |
| PubChem CID | 121260242 |
These various identifiers ensure that researchers can accurately reference and locate information about this compound across different chemical databases and literature sources .
Chemical Identifiers
For computational and database purposes, the compound has several technical identifiers:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C13H16FNO4/c1-13(2,12(17)19-4)15-8-5-6-9(10(14)7-8)11(16)18-3/h5-7,15H,1-4H3 |
| InChIKey | IDAJNIOTTOA (partial value available in sources) |
| SMILES | Not fully provided in available sources |
These computational identifiers are crucial for chemical database management and computational chemistry applications . They provide a standardized way to represent the compound's structure in various chemical software and databases.
Structural Relationships
Methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate shares structural similarities with several other compounds that have documented properties and applications.
Related Compounds
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Methyl 4-(1-methoxy-2-methyl-1-oxopropan-2-yl)benzoate (CID 826096) - Lacks the fluorine atom and has a different linking group arrangement
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Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate - Contains a nitro group instead of fluorine and has a slightly different amino side chain
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Methyl 2-(methylamino)benzoate - A simpler structural analog with only a methylamino substituent
These structurally related compounds may provide insights into the potential chemical and biological properties of methyl 2-fluoro-4-(1-methoxy-2-methyl-1-oxopropan-2-ylamino)benzoate through comparative analysis.
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